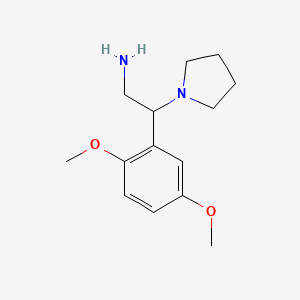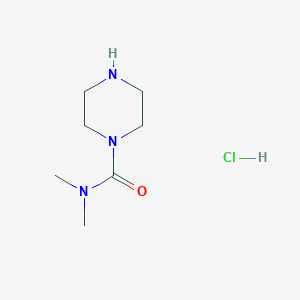![molecular formula C10H9F3S B1317480 [(3,3,3-三氟-1-丙烯-1-基)硫代]甲苯 CAS No. 940881-02-7](/img/structure/B1317480.png)
[(3,3,3-三氟-1-丙烯-1-基)硫代]甲苯
描述
[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene is an organic compound with the molecular formula C10H9F3S It contains a trifluoromethyl group attached to a propenyl group, which is further connected to a thioether and a toluene moiety
科学研究应用
[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Mode of Action
It is known that the compound contains a trifluoropropene group, which may interact with biological targets in a manner similar to other trifluoropropene-containing compounds .
Pharmacokinetics
As such, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
生化分析
Biochemical Properties
[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure is known to influence the compound’s reactivity and binding affinity. [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, the compound’s thioether linkage allows it to form covalent bonds with thiol groups in proteins, potentially affecting protein function and stability.
Cellular Effects
[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene exerts various effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Furthermore, [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene can affect the expression of genes involved in metabolic pathways, potentially leading to changes in cellular energy production and utilization. These effects on cellular processes highlight the compound’s potential as a modulator of cell function.
Molecular Mechanism
The molecular mechanism of action of [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene involves several key interactions at the molecular level. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to readily cross cell membranes and interact with intracellular targets. Once inside the cell, [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions . Additionally, the thioether linkage in the compound’s structure enables it to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. These binding interactions and modifications can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over extended periods, the compound’s degradation products may also exert biological effects, which need to be considered in long-term studies. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular processes can persist for several hours to days, depending on the concentration and exposure duration.
Dosage Effects in Animal Models
The effects of [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These adverse effects are likely due to the compound’s ability to interact with multiple cellular targets and disrupt normal cellular function. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Understanding the dosage-dependent effects of [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The trifluoromethyl group in the compound’s structure can influence the regioselectivity and stereoselectivity of these metabolic reactions. Additionally, [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways. The compound’s metabolites may also have biological activity, contributing to its overall effects on cellular function.
Transport and Distribution
The transport and distribution of [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily diffuse across cell membranes and accumulate in lipid-rich compartments . Transporters and binding proteins may also play a role in the cellular uptake and distribution of [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene. Once inside the cell, the compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects. The distribution of [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene is an important determinant of its activity and function. The compound has been shown to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene to specific organelles, where it can interact with local biomolecules and modulate their function. For example, the compound’s interaction with mitochondrial enzymes can influence cellular energy production and oxidative stress. Understanding the subcellular localization of [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene typically involves the reaction of 3,3,3-trifluoropropene with a thiol derivative of toluene. The reaction is carried out under controlled conditions, often using a base to facilitate the nucleophilic addition of the thiol to the alkene. The reaction conditions may include:
- Temperature: Room temperature to moderate heating
- Solvent: Common solvents like dichloromethane or toluene
- Catalyst: Base catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
- Continuous flow reactors for better control over reaction parameters
- Purification steps such as distillation or chromatography to isolate the desired product
化学反应分析
Types of Reactions
[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the propenyl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Saturated thioether derivatives
Substitution: Various substituted trifluoromethyl derivatives
相似化合物的比较
Similar Compounds
3,3,3-Trifluoro-1-propyne: Contains a trifluoromethyl group attached to a propyne moiety.
3,3,3-Trifluoropropene: Similar structure but lacks the thioether and toluene groups.
3,3,3-Trifluoro-1-propanol: Contains a trifluoromethyl group attached to a propanol moiety.
Uniqueness
[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene is unique due to the combination of its trifluoromethyl, thioether, and toluene groups, which confer distinct chemical and physical properties
属性
IUPAC Name |
1-methyl-4-[(E)-3,3,3-trifluoroprop-1-enyl]sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3S/c1-8-2-4-9(5-3-8)14-7-6-10(11,12)13/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOIOTQFOOCXAQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC=CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S/C=C/C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587354 | |
| Record name | 1-Methyl-4-{[(1E)-3,3,3-trifluoroprop-1-en-1-yl]sulfanyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940881-02-7 | |
| Record name | 1-Methyl-4-{[(1E)-3,3,3-trifluoroprop-1-en-1-yl]sulfanyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)
![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)


![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)


![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)
